molecular formula C25H21BrN2 B3053015 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- CAS No. 500902-67-0

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-

Cat. No.: B3053015
CAS No.: 500902-67-0
M. Wt: 429.4 g/mol
InChI Key: CKVHUGJJHRARFH-UHFFFAOYSA-N
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Description

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl- is a bisindolylmethane (BIM) derivative characterized by two indole moieties linked via a methylene bridge substituted with a 4-bromophenyl group. The indole rings are further modified with methyl groups at the 1-position, enhancing steric bulk and altering electronic properties. This compound is synthesized through electrophilic substitution reactions between indole derivatives and 4-bromobenzaldehyde under acidic or catalytic conditions . Key properties include:

  • Melting Point: 102–104°C (unmodified indole cores) ; 194.1–195.1°C (with triphenylvinyl substituents) .
  • Spectroscopic Data: Distinctive $ ^1H $-NMR signals at δ 5.75 (s, 1H, CH bridge) and δ 7.43–7.21 (m, aromatic protons) confirm structural integrity .

Properties

IUPAC Name

3-[(4-bromophenyl)-(1-methylindol-3-yl)methyl]-1-methylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21BrN2/c1-27-15-21(19-7-3-5-9-23(19)27)25(17-11-13-18(26)14-12-17)22-16-28(2)24-10-6-4-8-20(22)24/h3-16,25H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVHUGJJHRARFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(C3=CC=C(C=C3)Br)C4=CN(C5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60446647
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500902-67-0
Record name 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60446647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] undergoes various chemical reactions, including:

Major products from these reactions include various substituted indoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Biological Activities

1H-Indole derivatives have been extensively studied for their biological properties. The specific compound has shown promise in several areas:

  • Anticancer Activity : Research indicates that bis(indolyl)methanes exhibit cytotoxic effects against various cancer cell lines. The bromine substituent may enhance the interaction with cellular targets involved in cancer progression.
  • Antimicrobial Properties : Compounds similar to 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-] have demonstrated antimicrobial activity against a range of pathogens. This makes them potential candidates for developing new antimicrobial agents.
  • Anti-inflammatory Effects : Some indole derivatives have shown the ability to modulate inflammatory pathways, suggesting that this compound could also possess anti-inflammatory properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

  • Cytotoxicity Studies : In vitro studies demonstrated that 1H-Indole derivatives can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation .
  • Antimicrobial Testing : A study published in the Journal of Advanced Scientific Research highlighted the antimicrobial efficacy of various indole derivatives against Gram-positive and Gram-negative bacteria, indicating that modifications like bromination can enhance activity .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence biological activity. For instance, the introduction of halogen atoms like bromine significantly alters the electronic properties of the molecule, enhancing its binding affinity to biological targets .

Mechanism of Action

The mechanism of action for 1H-Indole, 3,3’-[(4-bromophenyl)methylene]bis[1-methyl-] involves its interaction with various molecular targets. The compound can bind to specific receptors or enzymes, influencing cellular pathways and biological processes. Its effects are mediated through the modulation of signaling pathways, often leading to changes in gene expression and protein activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Bisindolylmethanes (BIMs) are a versatile class of compounds with tunable properties based on aryl substituents and indole modifications. Below is a comparative analysis of 1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-] with its analogs:

Table 1: Structural and Physical Properties

Compound Name Substituents Melting Point (°C) Yield (%) Molecular Weight Key Features
Target Compound 4-Bromophenyl, 1-methylindole 102–104 ; 194.1–195.1 85–92 ~380–420* Bromine enhances lipophilicity and electron-withdrawing effects.
3,3'-((4-Chlorophenyl)methylene)bis(1H-indole) 4-Chlorophenyl 50 70 ~350–360 Chlorine offers moderate electron-withdrawing effects; lower mp suggests reduced crystallinity.
3,3'-((4-Hydroxyphenyl)methylene)bis(1H-indole) 4-Hydroxyphenyl 210–211 N/A ~336 Hydroxyl group enables hydrogen bonding, increasing mp and solubility.
3,3'-((4-Methoxyphenyl)methylene)bis(1H-indole) 4-Methoxyphenyl N/A N/A 352.43 Methoxy group is electron-donating, altering reactivity in electrophilic substitutions.
3,3'-((4-tert-Butylphenyl)methylene)bis(1H-indole) 4-tert-Butylphenyl N/A N/A 378.51 tert-Butyl group increases steric bulk and lipophilicity.
3,3'-(Phenanthren-9-ylmethylene)bis(1H-indole) Phenanthrenyl 89 57 ~460 Extended aromatic system lowers yield but enhances π-π interactions.

*Molecular weight varies with substituents (e.g., triphenylvinyl groups increase mass significantly) .

Key Findings

Substituent Effects: Electron-Withdrawing Groups (Br, Cl): Increase electrophilicity of the methylene bridge, enhancing reactivity in nucleophilic environments. Bromine’s larger size improves membrane permeability compared to chlorine . Electron-Donating Groups (OH, OCH$_3$): Improve solubility but reduce thermal stability (e.g., hydroxyl derivatives have higher mp due to H-bonding) .

Synthetic Efficiency :

  • The target compound achieves high yields (85–92%) via green methods, outperforming phenanthrenyl (57%) and naphthyl (83%) analogs .
  • Electrochemical synthesis in deep eutectic solvents offers an eco-friendly alternative to traditional acid catalysis .

Biological Implications: Bromine’s lipophilicity may enhance bioavailability compared to polar substituents (e.g., OH, OCH$_3$) .

Biological Activity

1H-Indole, 3,3'-[(4-bromophenyl)methylene]bis[1-methyl-], commonly referred to as 3,3'-((4-Bromophenyl)methylene)bis(1H-indole), is a compound belonging to the bis(indolyl)methane family. These compounds are characterized by two indole units connected via a methylene bridge to a substituted aromatic ring. The presence of the 4-bromophenyl group imparts unique electronic and steric properties that influence its biological activity significantly.

Synthesis

The synthesis of this compound typically involves the condensation of indole with 4-bromobenzaldehyde , often catalyzed by acids such as hydrochloric or sulfuric acid. Alternative green synthesis methods using deep eutectic solvents and electrochemical approaches have also been explored, offering mild reaction conditions and high yields .

The biological activity of 3,3'-((4-Bromophenyl)methylene)bis(1H-indole) can be attributed to its ability to interact with various molecular targets within biological systems. The indole moiety is known for its capacity to bind to multiple receptors, enzymes, and DNA, influencing various cellular pathways. Notably, it has been shown to inhibit human carboxylesterase 2, an enzyme involved in drug metabolism .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated for its effects on breast cancer cells (MDA-MB-231). In vitro studies demonstrated that at concentrations as low as 1.0 μM, the compound induced morphological changes indicative of apoptosis and enhanced caspase-3 activity significantly .

Case Study: Anticancer Effects

Concentration (μM)Effect on MDA-MB-231 CellsReference
1.0Induced morphological changes
10.0Enhanced caspase-3 activity (1.33–1.57 times)
2.5Cell cycle arrest

Antibacterial Activity

The compound has also demonstrated antibacterial properties against various bacterial strains. The presence of the bromine atom enhances its antibacterial activity due to increased electron-withdrawing effects that strengthen binding at target sites .

Antibacterial Efficacy Data

Compound CodeMolecular WeightZone of Inhibition (mm)Minimum Inhibitory Concentration (µg/mL)
3a350.4617.10 ± 0.8980
3b368.4516.18 ± 0.23>80
3c384.9010.32 ± 0.90160
3d 429.35 Significant Activity 40

Molecular Modeling Studies

Molecular modeling studies have provided insights into how this compound interacts at the molecular level, revealing potential binding sites and mechanisms through which it exerts its biological effects . The electrostatic surface potential analysis indicates favorable interactions with nucleophilic amino acids in target proteins.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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